molecular formula C20H15N3O B14667552 4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- CAS No. 38275-17-1

4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)-

Cat. No.: B14667552
CAS No.: 38275-17-1
M. Wt: 313.4 g/mol
InChI Key: UQTKFCWPJSWTFK-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of pyridyl and tolyl groups in the compound’s structure may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. Common reagents used in the synthesis include:

  • Anthranilic acid or its derivatives
  • Pyridine-4-carboxaldehyde
  • o-Tolualdehyde

The reaction conditions often involve heating the reactants in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The pyridyl and tolyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone-N-oxide derivatives, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    2-(4-Pyridyl)quinazolinone: A derivative with a pyridyl group at the 2-position.

    3-(o-Tolyl)quinazolinone: A derivative with a tolyl group at the 3-position.

Uniqueness

4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- is unique due to the presence of both pyridyl and tolyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacological profile.

Properties

CAS No.

38275-17-1

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-pyridin-4-ylquinazolin-4-one

InChI

InChI=1S/C20H15N3O/c1-14-6-2-5-9-18(14)23-19(15-10-12-21-13-11-15)22-17-8-4-3-7-16(17)20(23)24/h2-13H,1H3

InChI Key

UQTKFCWPJSWTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=NC=C4

Origin of Product

United States

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